molecular formula C34H41N5O8S B1670596 Dihydroergotamine mesylate CAS No. 6190-39-2

Dihydroergotamine mesylate

Cat. No. B1670596
CAS RN: 6190-39-2
M. Wt: 679.8 g/mol
InChI Key: ADYPXRFPBQGGAH-UMYZUSPBSA-N
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Description

Dihydroergotamine mesylate is an ergot alkaloid used in the acute treatment of migraine headache and cluster headache . It is known chemically as ergotaman-3’,6’,18-trione,9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)-, monomethanesulfonate .


Molecular Structure Analysis

Dihydroergotamine mesylate has a molecular formula of C33H37N5O5 . It is a 9,10alpha-dihydro derivative of ergotamine .

Scientific Research Applications

  • Scientific Field: Medicine - Neurology
    • Dihydroergotamine mesylate (DHE) is an established effective acute therapy for migraine . It was first used to treat migraine in 1945 .
  • Application: Treatment of Migraine
    • DHE is often characterized by its broad receptor pharmacology . It is a potent agonist at serotonin 5-HT 1B and 5-HT 1D receptors . It also exhibits agonist activity at α-adrenergic 2B, CXC chemokine receptor 7 (CXCR7), dopamine (D) 2/5, and 5-hydroxytryptamine (5-HT) 1A/1B/2A/2C/5A receptors .
  • Methods of Application
    • DHE may be administered through several routes of delivery, with efficacy and tolerability varying among formulations . Pharmacokinetic properties vary among DHE formulations, with peak concentration occurring in 6 min with intravenous, 34 min with intramuscular, 56 min with intranasal, 12 min with oral inhalation and 75 min with oral administration .
  • Results or Outcomes
    • Among parenteral formulations (including subcutaneous, intramuscular, intravenous and nasal spray), efficacy is superior with injectable dosing . Nasal spray DHE is generally more effective than placebo, but less effective than sumatriptan . Orally inhaled DHE is likewise more effective than placebo .

Safety And Hazards

Dihydroergotamine mesylate may damage fertility or the unborn child and may cause harm to breast-fed children . It is advised to avoid contact with skin, eyes, and clothing, and not to ingest or breathe dust .

Future Directions

Dihydroergotamine mesylate is currently included among migraine-specific treatments for moderate-severe migraine . It may be administered through several routes of delivery, with efficacy and tolerability varying among formulations . Future research may focus on improving the delivery methods and understanding the long-term effects of this medication.

properties

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4)/t21-,23-,25-,26+,27+,32-,33+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYPXRFPBQGGAH-UMYZUSPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H41N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

511-12-6 (Parent)
Record name Dihydroergotamine mesylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006190392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00904615
Record name Dihydroergotamine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

679.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroergotamine mesylate

CAS RN

6190-39-2
Record name Dihydroergotamine mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6190-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroergotamine mesylate [USAN:USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroergotamine mesylate
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Record name Dihydroergotamine mesylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROERGOTAMINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81AXN7R2QT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,330
Citations
RB Lipton - Headache, 1997 - researchgate.net
Significant pharmacologic and safety differences exist between ET and DHE. Dihydroergotamine mesylate is a less potent arterial vasoconstrictor than ET, although nearly equipotent …
Number of citations: 67 www.researchgate.net
SL Linder - Headache: The Journal of Head and Face Pain, 1994 - Wiley Online Library
This study was undertaken to determine whether pediatric patients with migraine without aura who have failed standard outpatient regimens including intravenous dihydroergotamine …
P Winner, D Dalessio, N Mathew… - … : The Journal of …, 1993 - Wiley Online Library
The Regional Migraine Field Trial assessed the efficacy and safety of dihydroergotamine mesylate (DHE 45 (r) ) for migraine in the office setting. Patients were admitted to the study …
JA Morren, N Galvez-Jimenez - Expert opinion on …, 2010 - Taylor & Francis
… For many patients with difficult-to-treat migraine, the appropriate use of dihydroergotamine mesylate (DHE) can result in treatment success and unprecedented patient satisfaction. …
Number of citations: 36 www.tandfonline.com
SD Silberstein, DC McCrory - … : The Journal of Head and Face …, 2003 - Wiley Online Library
… Dihydroergotamine mesylate has very low oral bioavailability (less than 1%), less than that of ET due to a high first-pass metabolism and incomplete drug passage across the …
S Silberstein - Expert Opinion on Pharmacotherapy, 2012 - Taylor & Francis
Introduction: Dihydroergotamine mesylate (DHE) has been used as an acute migraine treatment since 1945, although tolerability with intravenous administration has limited its use. …
Number of citations: 27 www.tandfonline.com
SB Shrewsbury, RO Cook, G Taylor… - … : The Journal of …, 2008 - Wiley Online Library
Objective.— We investigated the pulmonary absorption of dihydroergotamine (DHE) mesylate and compared the safety, pharmacokinetic, and metabolic profile of 4 different doses of …
JR Saper, S Silberstein - Headache: The Journal of Head and …, 2006 - Wiley Online Library
… Dihydroergotamine mesylate (DHE) is one of several interrelated chemical entities known as the ergot alkaloids. The basic chemical structure of all ergot alkaloids is the ergoline ring (…
W Cooper, S Ray, SK Aurora… - Journal of Aerosol …, 2022 - liebertpub.com
Oral tablets account for the majority of medications used to acutely treat migraine, but relief can be limited by their rates of dissolution and absorption. The nose is an attractive …
Number of citations: 7 www.liebertpub.com
D Albrecht, M Iwashima, D Dillon… - … : The Journal of Head …, 2020 - Wiley Online Library
Objective To investigate and compare the safety and the pharmacokinetics of dihydroergotamine (DHE) after administration of intranasal DHE powder (STS101), intranasal DHE spray (…

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